molecular formula C9H5Cl2NO2 B6360226 Methyl 3-cyano-2,4-dichlorobenzoate CAS No. 198273-13-1

Methyl 3-cyano-2,4-dichlorobenzoate

Cat. No.: B6360226
CAS No.: 198273-13-1
M. Wt: 230.04 g/mol
InChI Key: JITBLAYTOQLGNF-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . It’s possible that Methyl 3-cyano-2,4-dichlorobenzoate may interact with its targets in a similar manner.

Biochemical Analysis

Biochemical Properties

Methyl 3-cyano-2,4-dichlorobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds . Additionally, this compound can bind to specific proteins, altering their conformation and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of acetylcholinesterase, an enzyme crucial for neurotransmission . This inhibition results from the binding of this compound to the active site of the enzyme, preventing the breakdown of acetylcholine. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its biological activity and potential changes in its effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on certain biochemical pathways. At higher doses, this compound can induce toxic or adverse effects . For instance, high doses of the compound have been associated with hepatotoxicity and neurotoxicity in animal studies. These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of various metabolites. For example, the interaction of this compound with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules and influence metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be directed to the nucleus, where it may interact with nuclear proteins and affect gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-cyano-2,4-dichlorobenzoate can be synthesized from 2,4-dichlorobenzoic acid . The synthetic route typically involves the esterification of 2,4-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste .

Properties

IUPAC Name

methyl 2,4-dichloro-3-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2/c1-14-9(13)5-2-3-7(10)6(4-12)8(5)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITBLAYTOQLGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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